molecular formula C9H15ClN2O3 B2801113 3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1197234-16-4

3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No.: B2801113
CAS No.: 1197234-16-4
M. Wt: 234.68
InChI Key: AHJBJFFZJLVVIW-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride typically involves the reaction of a suitable spirocyclic precursor with an aminoethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted spirocyclic compounds .

Scientific Research Applications

3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride include other spirocyclic compounds with different substituents or ring structures. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both an aminoethyl group and an oxa-azaspiro moiety. This combination of features can confer unique biological activities and chemical reactivity, making it a valuable compound for research and development .

Biological Activity

3-(2-Aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione hydrochloride (CAS Number: 1197234-16-4) is a synthetic compound with potential biological activities that have been explored in various studies. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC9H15ClN2O3
Molecular Weight234.68 g/mol
Melting Point132-133 °C
Purity≥ 95%

Antitumor Activity

Recent research has highlighted the antitumor potential of spirocyclic compounds similar to this compound. For instance, a study synthesized a series of 1-Oxa-4-azaspiro compounds and evaluated their cytotoxicity against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The results indicated that certain derivatives exhibited IC50 values as low as 0.08 µM, demonstrating significant potency against these cell lines .

Table: Antitumor Activity of Related Compounds

Compound IDCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11kMDA-MB-2310.09
12cHeLa0.14

These findings suggest that spirocyclic compounds can effectively inhibit tumor cell growth, potentially positioning them as candidates for further development in cancer therapeutics.

Case Studies and Research Findings

  • Synthesis and Evaluation : In a study published in Nature (2019), researchers synthesized a range of spirocyclic compounds and assessed their biological activities through various assays. The study concluded that the structural modifications significantly influenced the antitumor activities of these compounds, indicating a promising avenue for drug development .
  • Comparative Analysis : Another study compared the antitumor efficacy of spirocyclic derivatives with established chemotherapeutic agents like bendamustine and vorinostat. The results showed that several new derivatives had superior potency against specific cancer cell lines compared to these conventional drugs .

Properties

IUPAC Name

3-(2-aminoethyl)-1-oxa-3-azaspiro[4.4]nonane-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3.ClH/c10-5-6-11-7(12)9(14-8(11)13)3-1-2-4-9;/h1-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJBJFFZJLVVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)O2)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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